molecular formula C12H13BrN2OS B2664340 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide CAS No. 1355506-80-7

4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide

Cat. No.: B2664340
CAS No.: 1355506-80-7
M. Wt: 313.21
InChI Key: QKRZAEWYSIGOBU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl moiety, which is further connected to a butanamide structure with a cyanomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate halide under basic conditions to form the 4-bromophenyl sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with a cyanomethyl butanoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfanyl and nitrile groups with biological targets.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]-N-(cyanomethyl)butanamide
  • 4-[(4-Methylphenyl)sulfanyl]-N-(cyanomethyl)butanamide
  • 4-[(4-Fluorophenyl)sulfanyl]-N-(cyanomethyl)butanamide

Uniqueness

4-[(4-Bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to certain biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-N-(cyanomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c13-10-3-5-11(6-4-10)17-9-1-2-12(16)15-8-7-14/h3-6H,1-2,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRZAEWYSIGOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCC(=O)NCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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